1-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride
Overview
Description
1-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C11H14FN3O2·HCl . It is used in scientific research and has diverse applications, from medicinal chemistry to neuroscience studies, owing to its unique properties and potential.
Molecular Structure Analysis
The molecular weight of this compound is 275.7 . The exact molecular structure is not provided in the available resources, but it can be deduced from the molecular formula.Scientific Research Applications
Chemical Reactions and Kinetics
Reactivity with Amines : Primary and secondary amines, including piperidine, react with 2,2-di(4-nitrophenyl)-1,1-difluoroethene to produce fluoro-aminoethene and difluoro-aminoethane through a multi-stage reaction involving a zwitterion and carbanion intermediates (Leffek & Maciejewska, 1986).
Kinetics in Aprotic Solvents : The reaction kinetics of compounds similar to 1-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride with piperidine in aprotic solvents like acetonitrile indicate complex mechanisms, influenced by solvent type and amine concentration (Nudelman et al., 1986).
Synthesis and Applications in Drug Development
Synthesis of Antibacterial Agents : The compound serves as an intermediate in the synthesis of novel antibacterial agents, where its reactivity with different amines and nucleophiles is crucial (Matsumoto et al., 1984).
Development of Kinase Inhibitors : Its derivatives are key intermediates in the synthesis of potent deoxycytidine kinase inhibitors, important in cancer treatment (Zhang et al., 2009).
Pharmacokinetics of ALK Inhibitors : The compound and its analogs are studied for their pharmacokinetic properties, especially in relation to enzymatic hydrolysis, which is critical in the development of cancer therapies (Teffera et al., 2013).
Photochemical Studies
- Use as Biochemical Photoprobes : Derivatives of this compound have potential applications as biochemical photoprobes due to their reactivity under photochemical conditions (Pleixats et al., 1989).
Properties
IUPAC Name |
1-(2-fluoro-6-nitrophenyl)piperidin-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2.ClH/c12-9-2-1-3-10(15(16)17)11(9)14-6-4-8(13)5-7-14;/h1-3,8H,4-7,13H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAKMFSQMYOFRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=CC=C2F)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-30-3 | |
Record name | 4-Piperidinamine, 1-(2-fluoro-6-nitrophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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